molecular formula C21H19NO3S B1665807 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate CAS No. 1226895-20-0

4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No. B1665807
M. Wt: 365.4 g/mol
InChI Key: YCNMAPLPQYQJFC-UHFFFAOYSA-N
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Description

4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate belongs to the class of organic compounds known as naphthalenes . Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings .


Synthesis Analysis

The synthesis of similar compounds involves stirring the reaction mixture at room temperature for 2 hours . The mixture is then filtered and the filtrate is concentrated under vacuum. The residue is dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and dried with anhydrous Na2SO4 .


Molecular Structure Analysis

The molecular structure of 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate is C21H19NO3S . The crystal structure of a similar compound, 2-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate, has been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the formation of a carbon-oxygen double bond .


Physical And Chemical Properties Analysis

The molecular formula of 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate is C21H19NO3S and its molecular weight is 365.45 .

Scientific Research Applications

  • Crystallography

    • Application : The compound has been studied for its crystal structure .
    • Method : The crystal structure was determined using X-ray diffraction .
    • Results : The crystal structure of the compound was successfully determined .
  • Pharmaceutical Applications

    • Application : The compound is often used for treating rheumatic, rheumatoid arthritis and osteoarthritis .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these treatments were not provided in the source .
  • Antibacterial Applications
    • Application : This compound and its derivatives have been studied for their potential antibacterial activity .
    • Method : The antibacterial activity of these compounds was determined using the microdilution technique against five known strains of bacteria, including three Gram-positive strains (Streptococcus pneumonia, Bacillus subtilis, and Staphylococcus aureus) and two Gram-negative strains (Escherichia coli and Salmonella typhimurium) .
    • Results : Some of the synthesized compounds exhibited potent antibacterial activity against all the test strains of bacteria, even more potent than the reference drugs (Gentamicin and Ampicillin) .

properties

IUPAC Name

(4-carbamothioylphenyl) 2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-13(21(23)25-18-8-5-14(6-9-18)20(22)26)15-3-4-17-12-19(24-2)10-7-16(17)11-15/h3-13H,1-2H3,(H2,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNMAPLPQYQJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336751
Record name 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate

CAS RN

1226895-20-0
Record name ATB-346
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226895200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATB-346
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OTENAPROXESUL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3096O7WP53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Carbamoylphenyl 2-(2-methoxynaphthalen-6-yl)-propanoate, 5 (1.80 g, 4.34 mmol) and Lawesson reagent (1.75 g, 4.34 mmol) were dissolved in 130 ml of anhydrous benzene. The reaction was warmed to 60° C. and stirred for 4 h. The solvent was removed under reduced pressure; the crude residue was purified by silica gel column (dichloromethane/methyl alcohol 9.75:0.25) to furnish 2.9 g of crude compound 6. The obtained compound was purified by a silica gel open column and eluted with CH2Cl2/MeOH (9.5/0.5)) giving the pure compound 6 (970 mg, 61% yield).
Name
4-Carbamoylphenyl 2-(2-methoxynaphthalen-6-yl)-propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
A Chatzianastasiou, SI Bibli, I Andreadou… - … of Pharmacology and …, 2016 - ASPET
Hydrogen sulfide (H 2 S) is a signaling molecule with protective effects in the cardiovascular system. To harness the therapeutic potential of H 2 S, a number of donors have been …
Number of citations: 86 jpet.aspetjournals.org

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